molecular formula C21H19F3N2OS B2668127 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329905-73-9

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2668127
CAS No.: 329905-73-9
M. Wt: 404.45
InChI Key: NQUZLSIWTKCPKV-UHFFFAOYSA-N
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Description

Thiazole-Benzamide Derivatives in Pharmaceutical Research

Thiazole-benzamide hybrids have emerged as privileged scaffolds in medicinal chemistry due to their versatility in modulating biological targets. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, confers metabolic stability and favorable pharmacokinetic properties, while the benzamide moiety enables hydrogen bonding interactions with enzymatic active sites. For instance, thiazole-2-yl benzamide derivatives have been validated as glucokinase (GK) activators, demonstrating significant antidiabetic potential by enhancing glucose metabolism in hepatocytes.

The structural synergy between the thiazole and benzamide components is exemplified in compounds such as 3-[[5-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-2-yl]methoxy]-2,6-difluoro-N-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]benzamide (CAS: 1459695-42-1), which exhibits a logP value of 8.2, indicating high lipophilicity conducive to membrane permeability. Such derivatives are synthesized via cyclocondensation of thiosemicarbazides with carbonyl precursors, followed by functionalization of the thiazole ring with aromatic or heteroaromatic substituents.

Table 1: Representative Thiazole-Benzamide Derivatives and Their Applications

Compound Class Biological Activity Key Structural Features
Thiazole-2-yl benzamides Glucokinase activation 4-tert-butylphenyl, trifluoromethyl
Thiadiazolyl-thioethers Antimicrobial Thioether linkages, Schiff bases
Phenylethanol derivatives Antifungal Trifluoromethyl pyrazole moiety

Historical Development of Functionalized Thiazole Scaffolds

The evolution of thiazole-based therapeutics began with the recognition of the thiazole nucleus in natural products such as thiamine (vitamin B1). Synthetic efforts in the mid-20th century focused on functionalizing the thiazole ring with alkyl, aryl, and heteroaryl groups to enhance bioactivity. For example, the introduction of N-acetylated thiosemicarbazones in the 1980s enabled the development of antimicrobial agents with improved solubility and target affinity.

Modern strategies employ regioselective substitutions at the 2-, 4-, and 5-positions of the thiazole ring. A notable advancement is the incorporation of tert-butylphenyl groups at the 4-position, which sterically shield the thiazole core from oxidative metabolism. Concurrently, the 2-position is often functionalized with benzamide units bearing electron-withdrawing groups (e.g., trifluoromethyl) to enhance electronic interactions with hydrophobic enzyme pockets.

Significance of Trifluoromethyl and tert-Butylphenyl Substitutions

The trifluoromethyl (-CF~3~) and tert-butylphenyl groups are pivotal in optimizing the physicochemical and pharmacological profiles of thiazole-benzamide derivatives:

  • Trifluoromethyl Group :

    • The -CF~3~ moiety increases electronegativity and metabolic stability by resisting cytochrome P450-mediated oxidation. In antifungal phenylethanol derivatives, trifluoromethylpyrazole groups disrupt fungal membrane permeability, as evidenced by the EC~50~ value of 6.05 μg/mL against Botrytis cinerea.
    • Quantum mechanical studies reveal that the -CF~3~ group lowers the highest occupied molecular orbital (HOMO) energy, reducing susceptibility to electrophilic attack.
  • tert-Butylphenyl Group :

    • The bulky tert-butyl substituent attenuates metabolic clearance by hindering access to oxidative enzymes. Replacement of tert-butyl with trifluoromethylcyclopropyl (Cp-CF~3~) in biaryl compounds reduced hepatic clearance in rats by 40–60%.
    • In the context of thiazole derivatives, the 4-tert-butylphenyl group enhances hydrophobic interactions with allosteric binding sites, as demonstrated in GK activators with activation folds up to 1.83.

Table 2: Impact of Substituents on Metabolic Stability

Substituent Microsomal Clearance (μL/min/mg) LogP
tert-Butyl 38.2 4.2
Trifluoromethyl 12.7 4.0
Cp-CF~3~ 8.9 3.8

Research Rationale and Objectives

The design of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is grounded in two objectives:

  • Optimization of Pharmacokinetic Properties :

    • Combining the metabolic resilience of the tert-butylphenyl group with the electronic effects of the trifluoromethyl moiety aims to balance lipophilicity and metabolic stability. This is critical for oral bioavailability, as exemplified by GK activators with 1.48–1.83-fold enzymatic activation.
  • Enhancement of Target Engagement :

    • Molecular docking studies of analogous compounds predict favorable interactions with the allosteric site of GK, where the benzamide carbonyl forms hydrogen bonds with Arg63, while the thiazole sulfur engages in van der Waals interactions with Leu451.

Future research directions include:

  • Expanding the SAR of 4-arylthiazole derivatives through halogenation and heterocyclic fusion.
  • Evaluating in vivo efficacy in models of type 2 diabetes and microbial infection.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-28-19(25-17)26-18(27)14-5-4-6-16(11-14)21(22,23)24/h4-12H,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUZLSIWTKCPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The final step usually involves the formation of the benzamide moiety through an amide coupling reaction, often facilitated by coupling agents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the amide group can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thiazole ring and a trifluoromethyl group, contributing to its unique biological activity. The molecular formula is C25H26N4O3SC_{25}H_{26}N_{4}O_{3}S with a molecular weight of approximately 462.6 g/mol. Its structural features suggest potential interactions with biological targets, making it an interesting candidate for drug development.

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exhibit anti-inflammatory properties. For instance, studies have shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study published in ACS Omega discusses the design of COX-II inhibitors, highlighting the importance of thiazole-containing compounds in developing anti-inflammatory drugs .

1.2 Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. The structural motifs present in this compound may facilitate interactions with cancer cell pathways, potentially leading to apoptosis in malignant cells. Research has demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines .

1.3 Antimicrobial Effects

The antimicrobial activity of thiazole derivatives has been documented, suggesting that this compound could be effective against various pathogens. The presence of both the thiazole and trifluoromethyl groups may enhance its potency against microbial strains .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism of action for compounds like this compound often involves the modulation of enzyme activity or receptor binding. For example, its ability to inhibit COX enzymes suggests a pathway through which it could reduce inflammation and pain . Additionally, its interaction with cellular signaling pathways may play a role in its anticancer effects.

2.2 Case Studies

Several case studies have investigated the pharmacological effects of similar thiazole derivatives:

  • Study on COX Inhibition : A study demonstrated that specific thiazole derivatives significantly inhibited COX-II activity, leading to reduced inflammation in animal models .
  • Anticancer Research : In vitro studies showed that certain thiazole-containing compounds induced apoptosis in breast cancer cells through mitochondrial pathways .

Material Science Applications

Beyond medicinal applications, this compound may have potential uses in material science due to its unique chemical properties.

3.1 Polymer Chemistry

Thiazole derivatives can be incorporated into polymers to enhance their thermal and mechanical properties. The incorporation of such compounds into polymer matrices may improve their stability and functionality under various conditions.

3.2 Photonic Applications

The optical properties of thiazole compounds make them suitable candidates for photonic applications. Their ability to absorb and emit light at specific wavelengths can be exploited in developing sensors and light-emitting devices.

Mechanism of Action

The mechanism by which N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The thiazole ring and trifluoromethyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Substituent Impact

Feature Target Compound N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide F5254-0161
Lipophilicity (LogP) High (tert-butyl, CF₃) Moderate (tert-butyl, F) Moderate (piperazine linker)
pKa ~6.9 (estimated) ~6.5 Not reported
Synthetic Yield Not reported 48–33% (similar methods) 28% (isolated yield)

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C23H25F3N2OS
  • Molecular Weight : 463.6 g/mol
  • IUPAC Name : this compound
  • CAS Number : 44519839

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects and mechanisms of action.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays have shown that it has a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Pathogen MIC (µg/mL) Control MIC (µg/mL)
Staphylococcus aureus3.12 - 12.52 (Ciprofloxacin)
Escherichia coli3.12 - 12.52 (Ciprofloxacin)

Cytotoxicity Studies

In cytotoxicity assays, the compound demonstrated selective toxicity towards cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for the development of potential therapeutic agents.

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis. It has been suggested that the compound may act as a non-receptor tyrosine kinase inhibitor, influencing T-cell maturation and function .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The findings showed that it induced apoptosis in a dose-dependent manner, suggesting potential for cancer therapy .
  • T-cell Modulation : Investigations into the immunomodulatory effects revealed that this compound may enhance T-cell receptor signaling pathways, thereby improving immune response .

Q & A

Q. What are the key steps in synthesizing N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and which purification methods are most effective?

The synthesis typically involves:

  • Thiazole ring formation : Condensation of 4-(4-tert-butylphenyl)thiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) .
  • Purification : Recrystallization using solvents like ethanol or chromatography (silica gel, 10% MeOH in CH₂Cl₂) to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. How is the molecular structure of the compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -62 ppm for 19F^{19}F) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 463.12 for C₂₂H₂₀F₃N₂OS) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Key strategies include:

  • Temperature control : Reflux in THF at 66°C for 48 hours enhances coupling efficiency .
  • Continuous flow reactors : Improve mixing and heat transfer for thiazole formation, reducing side products .
  • pH adjustment : Basic conditions (pH 8–9) minimize hydrolysis of the benzamide moiety .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) may accelerate aryl coupling steps .
ParameterOptimal ConditionYield ImprovementReference
Temperature66°C (reflux)+15%
SolventTHF/DMF (1:1)+20%
CatalystPd(OAc)₂ (5 mol%)+25%

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Purity thresholds : Impurities >5% (e.g., unreacted thiazole intermediates) can skew bioactivity results .
  • Structural analogs : Compare with derivatives (e.g., 4-methoxy or bromophenyl substitutions) to isolate structure-activity relationships .

Q. What computational and experimental methods are recommended for identifying biological targets?

  • Molecular docking : Predict binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD = 2.3 nM for D3 receptor) .
  • Fluorescence polarization : Measures competitive displacement of labeled ligands in real-time .

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

  • Electron-withdrawing effects : Enhances electrophilicity of the benzamide carbonyl, facilitating nucleophilic attacks (e.g., by serine hydrolases) .
  • Metabolic stability : Reduces oxidative degradation in vivo compared to non-fluorinated analogs .
  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .

Q. What are the critical challenges in maintaining compound stability during storage and experimentation?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Hydrolysis risk : Avoid aqueous buffers (pH > 10) that cleave the thiazole-benzamide bond .
  • Decomposition products : Monitor via HPLC for peaks at retention times 4.2 min (degradant) and 6.8 min (parent compound) .

Methodological Considerations Table

Research AspectRecommended TechniquesKey Parameters to MonitorReferences
Synthesis OptimizationContinuous flow reactors, TLC, recrystallizationYield, purity (HPLC)
Target IdentificationMolecular docking, SPR, fluorescence polarizationKD, IC50
Stability StudiesHPLC, UV-Vis spectroscopy, accelerated degradation testsDegradation kinetics, logP

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